
1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a m-tolyl group and a 3,4,5-trimethoxybenzoyl group
Métodos De Preparación
The synthesis of 1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as m-toluidine and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Synthetic Route: The m-toluidine is first reacted with 3,4,5-trimethoxybenzoyl chloride to form an intermediate product. This intermediate is then subjected to further reactions with piperazine to yield the final compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds in the presence of water or aqueous acid/base. This can lead to the formation of smaller fragments or different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may be used in assays to investigate its effects on cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical structure could offer benefits.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of signaling pathways, alteration of gene expression, or changes in cellular behavior.
Comparación Con Compuestos Similares
1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be compared with other similar compounds, such as:
1-(m-Tolyl)-4-benzoylpiperazine: This compound lacks the methoxy groups present in this compound, which may result in different chemical and biological properties.
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: The position of the tolyl group is different, which can influence the compound’s reactivity and interactions with biological targets.
1-(m-Tolyl)-4-(2,4,6-trimethoxybenzoyl)piperazine: The position of the methoxy groups on the benzoyl ring is different, potentially leading to variations in the compound’s chemical behavior and biological activity.
Propiedades
Número CAS |
17766-74-4 |
|---|---|
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
[4-(3-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-15-6-5-7-17(12-15)22-8-10-23(11-9-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-7,12-14H,8-11H2,1-4H3 |
Clave InChI |
VWOQOAJZTKQOBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
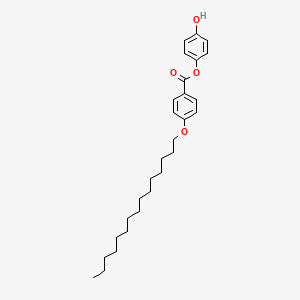


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)
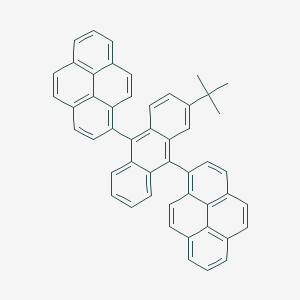
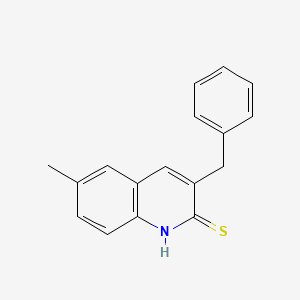

![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
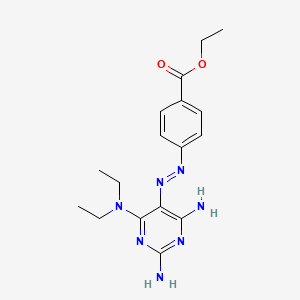
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
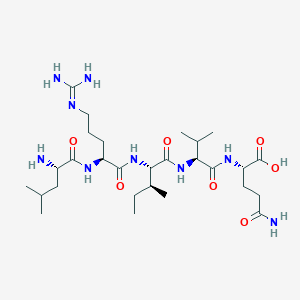
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
